molecular formula C10H17N3OS B2658931 N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine CAS No. 2198986-55-7

N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine

Cat. No.: B2658931
CAS No.: 2198986-55-7
M. Wt: 227.33
InChI Key: NJZDWQVDKHQLFH-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, the type of reaction, the catalysts used, the reaction conditions (such as temperature and pH), and the yield .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, molar mass, and spectral data. These properties can give insights into the compound’s stability, reactivity, and uses .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study highlighted the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds. The research found that certain compounds exhibited high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacteria. Additionally, one compound showed cytotoxicity on cancer cell lines, indicating potential for chemotherapy drug development (Gür et al., 2020).

Heterocyclic Chemistry

Another study focused on the chlorine displacement of heterocyclic halides by enolate-oxygen, leading to the synthesis of 1,3-oxathiol-2-imines from 5-chloro-1,2,4-thiadiazol-3(2H)-ones. This research contributes to the understanding of heterocyclic chemistry and provides a foundation for further chemical synthesis involving thiadiazoles (L'abbé et al., 1994).

Synthesis and Biological Activity

Further investigation into the synthesis of pyrimidine-linked pyrazole heterocyclics and their insecticidal and antibacterial potential was conducted. This study underscores the importance of thiadiazole derivatives in developing compounds with potential biological applications, including pest control and bacterial infections (Deohate & Palaspagar, 2020).

CO2 Absorption

Research on precipitating non-aqueous amine systems for CO2 absorption using 2-amino-2-methyl-1-propanol explored alternatives to N-methyl-2-pyrrolidone (NMP) to reduce health risks. This study demonstrates the environmental and industrial applications of thiadiazole derivatives, particularly in greenhouse gas control (Karlsson et al., 2019).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to the specific biochemical interaction through which the compound produces its effect .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7-11-10(15-12-7)14-9-6-4-5-8(9)13(2)3/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZDWQVDKHQLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCCC2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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